N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
Description
N-(5-(2,5-Dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a structurally complex small molecule characterized by a fused thiazolo[5,4-c]pyridine core. This scaffold is substituted with a 2,5-dimethylfuran-3-carbonyl group at position 5 and a tetrahydrofuran-2-carboxamide moiety at position 2. The compound’s design integrates multiple heterocyclic systems, including thiazole, pyridine, and furan derivatives, which are known to enhance binding affinity and metabolic stability in medicinal chemistry applications.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-10-8-12(11(2)25-10)17(23)21-6-5-13-15(9-21)26-18(19-13)20-16(22)14-4-3-7-24-14/h8,14H,3-7,9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURQFQLYWWLJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a tetrahydrofuran moiety, a thiazolo-pyridine unit, and a dimethylfuran carbonyl group. The molecular formula is , indicating the presence of nitrogen and sulfur in its structure. This complexity may contribute to its diverse biological activities.
The biological activity of this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
- Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways that regulate physiological functions.
- Antioxidant Activity : The presence of furan and thiazole rings may endow the compound with antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For example:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models.
- Neuroprotective Effects : There are indications that it may provide neuroprotection against neurodegenerative diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Moieties
The thiazolo[5,4-c]pyridine core distinguishes this compound from simpler thiazole derivatives. For example, Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate (Compound Y, ) contains a thiazole ring but lacks the fused pyridine system.
Pharmacokinetic and Physicochemical Properties
Key comparisons include:
*Hypothetical analog: A simplified thiazole derivative with a single tetrahydrofuran substituent.
The target compound exhibits superior solubility and metabolic stability compared to Compound Y, likely due to its tetrahydrofuran-2-carboxamide group, which introduces hydrogen-bonding capacity and reduces oxidative metabolism. However, its higher molecular weight may limit passive diffusion relative to smaller analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
